molecular formula C12H8N2O4 B8615517 6-Benzoyl-5-nitropyridin-2(1H)-one CAS No. 42785-12-6

6-Benzoyl-5-nitropyridin-2(1H)-one

Cat. No.: B8615517
CAS No.: 42785-12-6
M. Wt: 244.20 g/mol
InChI Key: KIHDVGPWZONTJE-UHFFFAOYSA-N
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Description

6-Benzoyl-5-nitropyridin-2(1H)-one is a pyridinone derivative characterized by a benzoyl group at the 6-position and a nitro group at the 5-position of the pyridinone ring. Pyridinone derivatives are widely used in medicinal chemistry and organic synthesis due to their versatility as intermediates and pharmacophores .

Properties

CAS No.

42785-12-6

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

6-benzoyl-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C12H8N2O4/c15-10-7-6-9(14(17)18)11(13-10)12(16)8-4-2-1-3-5-8/h1-7H,(H,13,15)

InChI Key

KIHDVGPWZONTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Benzoyl-5-nitropyridin-2(1H)-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
6-Amino-5-nitropyridin-2(1H)-one C₅H₅N₃O₃ 155.11 -NH₂ (6), -NO₂ (5) Building block for organic synthesis; stable under standard conditions .
6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one C₈H₁₀N₂O₃ 182.18 -CH₂CH₃ (6), -CH₃ (1), -NO₂ (5) Biochemical reagent; increased lipophilicity due to alkyl groups .
5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one C₁₄H₁₂N₂O₆ 304.26 -CH₃ (1), -NO₂ (3), benzoyl derivative (5) Crystal structure analysis reveals planar conformation; potential for drug design .
6-(Cyclohexylamino)-5-nitropyridin-2(1H)-one C₁₁H₁₄N₄O₃ 262.26 -NH-C₆H₁₁ (6), -NO₂ (5) Enhanced steric bulk; used in medicinal chemistry for functionalization .
1-Benzyl-5,6-dihydropyridin-2(1H)-one C₁₂H₁₃NO 187.24 -C₆H₅CH₂ (1), saturated ring Reduced aromaticity; applications in polymer chemistry .

Key Observations:

Nitro groups (common in all analogs) are electron-withdrawing, directing electrophilic substitution and influencing redox properties .

Lipophilicity and Solubility: Alkyl substituents (e.g., ethyl, methyl) in 6-ethyl-1-methyl-5-nitropyridin-2(1H)-one improve lipophilicity but reduce aqueous solubility .

Crystallographic Behavior :

  • Compounds like 5-(2-hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one exhibit planar conformations critical for crystal packing and intermolecular interactions .

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